molecular formula C13H11N3O3 B12736812 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)- CAS No. 131924-50-0

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)-

Cat. No.: B12736812
CAS No.: 131924-50-0
M. Wt: 257.24 g/mol
InChI Key: FYCAHNFQEKCBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a complex organic compound that belongs to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with a methoxy group at the 6th position and a 1-methyl-1H-1,2,3-triazol-4-yl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable benzopyran derivative, followed by the introduction of the methoxy group through methylation reactions. The triazole moiety can be introduced via click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography might be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and triazole groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The benzopyran core can also participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the methoxy and triazole groups.

    6-Methoxy-4H-1-Benzopyran-4-one: Lacks the triazole group but has the methoxy group.

    2-(1-Methyl-1H-1,2,3-triazol-4-yl)-4H-1-Benzopyran-4-one: Lacks the methoxy group but has the triazole group.

Uniqueness

The combination of the methoxy and triazole groups in 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)- imparts unique chemical properties and potential applications that are not observed in the similar compounds listed above. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

131924-50-0

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

6-methoxy-2-(1-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C13H11N3O3/c1-16-7-10(14-15-16)13-6-11(17)9-5-8(18-2)3-4-12(9)19-13/h3-7H,1-2H3

InChI Key

FYCAHNFQEKCBDG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.